molecular formula C17H21FN4OS B5699800 1-(Azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

1-(Azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

Cat. No.: B5699800
M. Wt: 348.4 g/mol
InChI Key: FRKRGDLWAWSPID-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic compound that features a unique combination of azepane, fluorophenyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. The azepane ring can be synthesized through cyclization reactions, while the triazole ring is often formed via cycloaddition reactions. The final step involves coupling these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ketone group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the triazole ring may interact with enzyme active sites, while the fluorophenyl group can enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-1-yl)-4-chlorophthalazine: Similar in structure but with a chlorophthalazine group instead of a triazole ring.

    1-(4-azepan-1-yl-3-fluorophenyl)ethanone: Shares the azepane and fluorophenyl groups but lacks the triazole ring.

Uniqueness

1-(Azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is unique due to its combination of azepane, fluorophenyl, and triazole groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c1-13-19-20-17(22(13)15-8-6-14(18)7-9-15)24-12-16(23)21-10-4-2-3-5-11-21/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKRGDLWAWSPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=C(C=C2)F)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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